molecular formula C10H13NO3 B12885356 ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate CAS No. 25907-31-7

ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B12885356
CAS No.: 25907-31-7
M. Wt: 195.21 g/mol
InChI Key: QSWFANDTBZZGQR-UHFFFAOYSA-N
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Description

Ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C10H13NO3 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester. This ester is then reacted with acetic anhydride to introduce the acetyl group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrrole ring’s aromatic nature allows it to interact with enzymes and receptors, potentially modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both acetyl and methyl groups, which confer distinct reactivity and potential biological activity. These functional groups make it a versatile intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry.

Properties

IUPAC Name

ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-4-14-10(13)9-5-8(7(3)12)6(2)11-9/h5,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWFANDTBZZGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N1)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901236758
Record name Ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25907-31-7
Record name Ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25907-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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